molecular formula C19H23BrN2O4 B1530092 Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester CAS No. 911305-48-1

Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester

Cat. No. B1530092
M. Wt: 423.3 g/mol
InChI Key: OPIBVDODUWQCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester is a useful research compound. Its molecular formula is C19H23BrN2O4 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Versatility in Synthesis : Research has demonstrated the synthesis of diverse chemical structures such as cyclic alpha-amino acid derivatives, illustrating the versatility of related compounds in organic synthesis. These methodologies involve complex reactions under specific conditions to create compounds with potential applications in medicinal chemistry and materials science (Kotha & Brahmachary, 2000).

Applications in Material Science

  • Poly(ester-imide)s Production : The creation of aromatic poly(ester-imide)s showcases the application of related compounds in producing materials with excellent solubility and thermal stability. These polymers have potential uses in various industries due to their desirable physical properties, such as high glass-transition temperatures and resistance to thermal degradation (Behniafar et al., 2005).

Photolabile Protecting Groups

  • Photolabile Protecting Groups : The development of photolabile protecting groups based on brominated hydroxyquinoline indicates the compound's relevance in sensitive biochemical applications. These groups can be removed upon exposure to light, enabling controlled release of active molecules in biological systems (Fedoryak & Dore, 2002).

Catalysis

  • Catalytic Applications : The use of specific ionic liquids as catalysts for the synthesis of hexahydroquinolines demonstrates the role of related compounds in facilitating chemical reactions. This highlights their importance in developing more efficient and environmentally friendly catalytic processes (Zare et al., 2013).

Antiviral Research

  • Antiviral Activity : Research into substituted ethyl esters and their derivatives, including isoquinoline-related compounds, has explored their potential antiviral activities. Although specific to different compounds, this research area underlines the broader interest in utilizing complex organic molecules for therapeutic purposes (Ivashchenko et al., 2014).

properties

IUPAC Name

tert-butyl N-(6-bromoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)15-14-8-7-13(20)11-12(14)9-10-21-15/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIBVDODUWQCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=CC2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester
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Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester
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Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester
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Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester
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Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester
Reactant of Route 6
Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester

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